2-[1-[(6-Amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
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Overview
Description
LAS191954 is a small molecule drug that acts as a selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). This compound has shown potential in treating autoimmune and inflammatory diseases due to its ability to modulate specific immune cell functions .
Preparation Methods
The synthesis of LAS191954 involves a series of chemical reactions that lead to the formation of its pyrrolotriazinone structure. The synthetic route typically includes the following steps:
Formation of the pyrrolotriazinone core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as amino, cyano, and carbonyl groups to the core structure.
Purification: The final compound is purified using techniques like chromatography to ensure high purity.
Industrial production methods for LAS191954 would likely involve scaling up these synthetic steps while ensuring consistency and quality control.
Chemical Reactions Analysis
LAS191954 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents to the core structure, affecting its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a selective PI3Kδ inhibitor, it serves as a valuable tool in studying the PI3K signaling pathway.
Mechanism of Action
LAS191954 exerts its effects by selectively inhibiting the PI3Kδ enzyme. This inhibition disrupts the PI3K signaling pathway, which is crucial for various cellular processes such as metabolism, proliferation, and survival. By targeting PI3Kδ, LAS191954 modulates immune cell functions, reducing inflammation and autoimmune responses .
Comparison with Similar Compounds
LAS191954 is unique due to its high selectivity and potency as a PI3Kδ inhibitor. Similar compounds include:
Idelalisib: Another PI3Kδ inhibitor used in treating B cell malignancies.
PIK-75: A PI3K inhibitor with broader isoform selectivity.
Samotolisib: An inhibitor targeting multiple PI3K isoforms and mTOR.
Compared to these compounds, LAS191954 offers a more targeted approach with potentially fewer side effects due to its selectivity .
Properties
Molecular Formula |
C20H15N9O |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile |
InChI |
InChI=1S/C20H15N9O/c1-12(26-18-15(10-22)17(23)24-11-25-18)19-27-28-8-7-13(9-21)16(28)20(30)29(19)14-5-3-2-4-6-14/h2-8,11-12H,1H3,(H3,23,24,25,26) |
InChI Key |
QUMWKKVIZAIAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C=CC(=C2C(=O)N1C3=CC=CC=C3)C#N)NC4=NC=NC(=C4C#N)N |
Origin of Product |
United States |
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